2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
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Overview
Description
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, a pyridinone moiety, and a cyclohexenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the pyridinone moiety: The pyridinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated ketone.
Coupling of the oxadiazole and pyridinone units: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and pyridinone rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the cyclohexenyl ethyl side chain: This can be achieved through a nucleophilic substitution reaction, where the acetamide group is introduced using an appropriate amine and acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: EDCI, DCC
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound’s ability to form stable complexes with metals and other substrates could be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
2-(5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide: Similar structure but lacks the bromine atom, which may affect its reactivity and binding properties.
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the bromophenyl group in 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity in certain applications
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3/c24-19-9-6-17(7-10-19)22-26-23(31-27-22)18-8-11-21(30)28(14-18)15-20(29)25-13-12-16-4-2-1-3-5-16/h4,6-11,14H,1-3,5,12-13,15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPWXMPDHDISRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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